tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-8-7-14(13(9-20)11-22)16-12(10-21)5-6-15(19-16)24-4/h5-6,21-22H,7-11H2,1-4H3 |
InChI Key |
UJTFQAQGYQGJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)CO)C2=C(C=CC(=N2)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Palladium-Catalyzed Cross-Coupling of Boronate Ester Intermediates
A central strategy in the preparation of this compound involves the Suzuki-Miyaura cross-coupling reaction of boronate ester derivatives of the dihydropyridine scaffold with appropriately substituted halopyridines or aryl halides.
Key Intermediate Preparation : The tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate core is first converted into a boronate ester derivative, such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate. This boronate ester is prepared by reacting the corresponding triflate or halide precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in 1,4-dioxane under inert atmosphere at 80 °C overnight, achieving yields up to 93%.
Cross-Coupling Conditions : The boronate ester intermediate is then coupled with a brominated or iodinated methoxypyridine derivative bearing hydroxymethyl substituents. Typical reaction conditions include the use of tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, and a solvent mixture of ethanol, water, and toluene. The reaction is conducted at 80 °C for approximately 4.5 hours under an inert atmosphere with degassing by sonication. This step affords the coupled product in high yield (circa 93%) after purification by silica gel chromatography.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Boronate ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate, 1,4-dioxane, 80 °C, N2, overnight | ~93% | Boronate ester intermediate of dihydropyridine scaffold |
| Suzuki coupling | Boronate ester, brominated methoxypyridine, Pd(PPh3)4, Na2CO3, EtOH/H2O/toluene, 80 °C, 4.5 h | ~93% | Formation of biaryl linkage, introduction of methoxypyridinyl substituent |
Functional Group Transformations to Introduce Hydroxymethyl Groups
The hydroxymethyl substituents on the pyridine and dihydropyridine rings are typically introduced via selective hydroxymethylation reactions or by using pre-functionalized starting materials.
Hydroxymethylation : This can be achieved by selective oxidation of methyl groups or by nucleophilic substitution of halomethyl precursors. Alternatively, hydroxymethyl groups can be introduced by reduction of aldehyde or ester functionalities present on the pyridine ring.
Methoxylation : The methoxy substituent at the 6-position of the pyridine ring is commonly introduced by methylation of hydroxyl precursors or by using methoxypyridine derivatives as coupling partners in the Suzuki reaction.
Protection and Deprotection Strategies
The tert-butyl carbamate (Boc) group on the nitrogen of the dihydropyridine ring serves as a protecting group to prevent unwanted side reactions during cross-coupling and hydroxymethylation steps. It is introduced early in the synthesis and can be removed under acidic conditions if necessary.
The Boc-protected intermediates are stable under the Suzuki coupling conditions and allow for selective functionalization of other parts of the molecule.
Purification and Characterization
After each synthetic step, purification is typically performed by silica gel column chromatography using mixtures of hexanes and ethyl acetate or other suitable solvents.
Characterization of intermediates and final products is done by proton nuclear magnetic resonance spectroscopy (1H NMR), liquid chromatography-mass spectrometry (LC-MS), and sometimes high-resolution mass spectrometry (HRMS). For example, the boronate ester intermediate shows characteristic 1H NMR signals including tert-butyl singlets around 1.38 ppm and multiplets for the dihydropyridine protons.
Summary Table of Preparation Methods
| Preparation Step | Reagents and Catalysts | Solvent System | Temperature & Time | Yield | Key Observations |
|---|---|---|---|---|---|
| Boronate ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate | 1,4-dioxane | 80 °C, overnight | ~93% | Formation of boronate ester intermediate |
| Suzuki-Miyaura coupling | Boronate ester, brominated methoxypyridine, Pd(PPh3)4, Na2CO3 | Ethanol, water, toluene | 80 °C, 4.5 h | ~93% | High-yield cross-coupling to form biaryl linkage |
| Hydroxymethyl group introduction | Selective hydroxymethylation or use of hydroxymethylated starting materials | Varies | Varies | Varies | Functionalization of pyridine and dihydropyridine rings |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate mixtures | Ambient | - | Isolation of pure compound |
Research Findings and Literature Support
The preparation methods described are consistent with protocols reported in peer-reviewed literature for similar dihydropyridine and pyridine derivatives, emphasizing palladium-catalyzed cross-coupling as a robust and versatile approach.
The use of boronate ester intermediates allows for efficient coupling with diverse aryl halides, facilitating the introduction of complex substituents such as hydroxymethyl and methoxypyridinyl groups.
The reaction conditions (temperature, catalyst loading, solvent choice) are optimized to balance reactivity and selectivity, minimizing side reactions and maximizing yield.
Characterization data such as 1H NMR and LC-MS confirm the structure and purity of the intermediates and final products, supporting the reliability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for methoxylation, base catalysts for hydroxymethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxymethyl groups can participate in biochemical reactions, providing insights into cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methoxypyridinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including tert-butyl carbamate groups, pyridine/dihydropyridine cores, or hydroxymethyl/methoxy substituents. Key differences lie in substitution patterns, stereochemistry, and functional group reactivity.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Hydroxymethyl vs. Acetoxy Groups : The target compound’s hydroxymethyl groups exhibit higher polarity and hydrogen-bonding capacity compared to the acetoxy group in (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylic acid. This difference impacts solubility and metabolic stability .
- Methoxy-Pyridine vs.
Table 2: Elemental Analysis Comparison
calculated values (e.g., in ) highlight the importance of purification protocols for hydroxymethyl-containing compounds.
Biological Activity
The compound tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.36 g/mol. The compound features multiple functional groups, including hydroxymethyl and methoxy substituents on the pyridine ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Atoms | 6 |
| H-bond Acceptors | 4 |
| H-bond Donors | 2 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The synthetic route often includes the introduction of hydroxymethyl groups through formylation reactions followed by reductive amination to yield the final product. The synthetic methodologies are critical as they influence the purity and biological activity of the compound.
Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels post-meal .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that derivatives with similar functional groups can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that pyridine derivatives may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This suggests that this compound may also exhibit neuroprotective effects worth exploring further .
Case Studies
- Antidiabetic Activity : In a study involving α-glucosidase inhibition assays, tert-butyl derivatives demonstrated significant inhibitory effects comparable to standard antidiabetic drugs. The IC50 values indicated a promising therapeutic window for managing type 2 diabetes mellitus.
- Anticancer Activity : A series of compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that certain derivatives induced apoptosis through caspase activation pathways, suggesting potential for development into anticancer therapies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for pyridine ring functionalization. Key steps include:
- Use of toluene or dimethylformamide (DMF) as solvents to enhance solubility of intermediates .
- Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling chloropyridine or iodopyridine derivatives .
- Temperature control (80–110°C) to optimize yield and minimize side reactions .
Example workflow:
Step 1: Boc protection of dihydropyridine → Step 2: Hydroxymethylation via formaldehyde → Step 3: Coupling with methoxypyridine derivative
Q. How can the molecular structure and stereochemistry of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., dihydropyridine ring conformation) .
- X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary catalyst loading, solvent polarity, and temperature to identify optimal conditions .
- Byproduct Analysis :
| Byproduct Source | Mitigation Strategy |
|---|---|
| Incomplete coupling | Increase catalyst loading or reaction time |
| Oxidation of dihydropyridine | Use inert atmosphere (N₂/Ar) |
Q. How should contradictory data regarding biological activity be analyzed?
- Methodological Answer :
- Dose-Response Curves : Confirm activity thresholds using assays like enzyme inhibition (IC₅₀) or cell viability (MTT) .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., tert-butyl pyridine derivatives) to isolate functional group contributions .
- Computational Modeling : MD simulations to assess target binding affinity vs. experimental discrepancies .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
